molecular formula C7H7ClN2O4S B1597404 Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate CAS No. 25742-28-3

Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B1597404
CAS No.: 25742-28-3
M. Wt: 250.66 g/mol
InChI Key: FSQBCNBFHWRUGG-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O4S. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a methylsulfonyl group at the 2nd position, and a carboxylate group at the 4th position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-5°C to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(methylthio)pyrimidine-4-carboxylate
  • 6-Chloro-2-(methylsulfinyl)pyrimidine-4-carboxylate
  • 6-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Uniqueness

Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 6-chloro-2-methylsulfonylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-14-6(11)4-3-5(8)10-7(9-4)15(2,12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQBCNBFHWRUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286648
Record name NSC46806
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25742-28-3
Record name 25742-28-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC46806
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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